molecular formula C9H10FIO3 B14042310 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene

1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene

Katalognummer: B14042310
Molekulargewicht: 312.08 g/mol
InChI-Schlüssel: FNWBUEFMAVLNPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C9H10FIO3. It is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.

    Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of the iodine atom, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo substituent.

    Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

    Substitution: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated products or reduced methoxy derivatives.

    Coupling: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene depends on its specific application

    Electrophilic Aromatic Substitution: The methoxy and fluoromethoxy groups can activate the benzene ring towards electrophilic attack.

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives.

    Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in substitution and coupling reactions.

    1,2-Dimethoxy-4-iodobenzene: Similar but lacks the fluoromethoxy group, affecting its reactivity and applications.

    1,2-Dimethoxy-5-fluorobenzene: Lacks the iodo group, limiting its use in coupling reactions.

Uniqueness

1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy substituents. This combination enhances its reactivity and versatility in various chemical reactions, making it valuable for synthetic and research applications.

Eigenschaften

Molekularformel

C9H10FIO3

Molekulargewicht

312.08 g/mol

IUPAC-Name

1-(fluoromethoxy)-5-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

FNWBUEFMAVLNPA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)I)OCF)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.